

Technical Support Center: SPA70 (HSP70) Immunofluorescence

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Compound of Interest

Compound Name: SPA70

Cat. No.: B15558755

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background and achieve high-quality results in **SPA70** (presumed to be HSP70) immunofluorescence experiments.

Troubleshooting Guide: Reducing High Background

High background fluorescence can obscure the specific signal from your target protein, making data interpretation difficult. This guide addresses the most common causes of high background and provides step-by-step solutions.

Issue 1: Non-Specific Antibody Binding

Non-specific binding of primary or secondary antibodies is a frequent cause of high background.

Q: How can I reduce non-specific binding of my primary antibody?

A:

- **Optimize Antibody Concentration:** The concentration of your primary antibody is critical. Using too high a concentration can lead to non-specific binding.^{[1][2][3]} It is essential to titrate your antibody to find the optimal dilution that provides the best signal-to-noise ratio.

- Incubation Conditions: Adjusting the incubation time and temperature can also help. Longer incubation times with a more dilute antibody, often at 4°C, can favor specific binding.[2]
- Antibody Quality: Ensure you are using a primary antibody that has been validated for immunofluorescence applications.[3][4]

Q: What about non-specific binding from the secondary antibody?

A:

- Run a Secondary Antibody Control: To check for non-specific binding of the secondary antibody, prepare a control sample that omits the primary antibody.[2][5] If you observe staining in this control, your secondary antibody is binding non-specifically.
- Use Pre-adsorbed Secondary Antibodies: Cross-adsorbed secondary antibodies are purified to remove antibodies that may cross-react with immunoglobulins from other species, which can be present in your sample.[6]
- Choose the Correct Secondary Antibody: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., if your primary is a mouse monoclonal, use an anti-mouse secondary).[5]

Experimental Protocol: Antibody Titration

- Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
- Stain your samples with each dilution, keeping all other parameters of your protocol constant.
- Image the samples using identical settings for laser power, gain, and exposure time.
- Compare the images to identify the dilution that provides the brightest specific signal with the lowest background.

Primary Antibody Dilution	Signal Intensity	Background Level	Recommendation
1:50	++++	++++	Too concentrated, high background
1:100	+++	+++	High background
1:200	+++	++	Good signal, moderate background
1:400	++	+	Optimal
1:800	+	+	Signal may be too weak

Issue 2: Inadequate Blocking

The blocking step is crucial for preventing non-specific interactions between antibodies and the sample.

Q: How can I improve my blocking step?

A:

- **Choice of Blocking Agent:** The most common blocking agents are Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.[\[2\]](#)[\[5\]](#) If you are using a goat anti-mouse secondary, for example, you would use normal goat serum.
- **Increase Blocking Time:** Insufficient blocking time can lead to high background.[\[3\]](#) Try increasing the incubation time for the blocking step, for instance, from 30 minutes to 1 hour.[\[2\]](#)
- **Purity of Blocking Agent:** Using a high-purity, IgG-free BSA can help reduce background, as some BSA preparations can contain contaminating immunoglobulins.[\[3\]](#)[\[6\]](#)

Experimental Protocol: Optimizing Blocking

- Prepare separate samples and block with different blocking agents (e.g., 5% BSA, 10% normal goat serum).
- Vary the incubation time for the blocking step (e.g., 30 minutes, 1 hour, 2 hours) at room temperature.
- Proceed with your standard primary and secondary antibody incubations.
- Compare the background levels between the different blocking conditions to determine the most effective method for your specific sample and antibodies.

Issue 3: Autofluorescence

Autofluorescence is the natural fluorescence emitted by certain biological structures within your sample, which can interfere with the desired signal.

Q: My unstained control sample is showing fluorescence. What can I do?

A:

- **Identify the Source:** To determine if you have an autofluorescence problem, examine an unstained sample under the fluorescence microscope using the same filter sets as your experiment.^[7] Common sources of autofluorescence include collagen, elastin, and lipofuscin.^{[8][9]}
- **Choice of Fixative:** Aldehyde fixatives like formaldehyde and paraformaldehyde can induce autofluorescence.^[7] Consider using an organic solvent fixative like ice-cold methanol as an alternative.
- **Quenching Agents:** Commercially available reagents can be used to quench autofluorescence.^[9] Another common method is to treat the samples with sodium borohydride after aldehyde fixation.
- **Use Far-Red Fluorophores:** Autofluorescence is often most prominent in the blue and green channels.^{[7][9]} Switching to fluorophores that emit in the far-red spectrum can help to avoid this interference.

Experimental Protocol: Sodium Borohydride Treatment for Autofluorescence Reduction

- After fixation with an aldehyde-based fixative and washing with PBS, prepare a fresh solution of 0.1% sodium borohydride in PBS.
- Incubate your samples in the sodium borohydride solution for 10-15 minutes at room temperature.
- Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any residual sodium borohydride.
- Proceed with your standard immunofluorescence protocol.

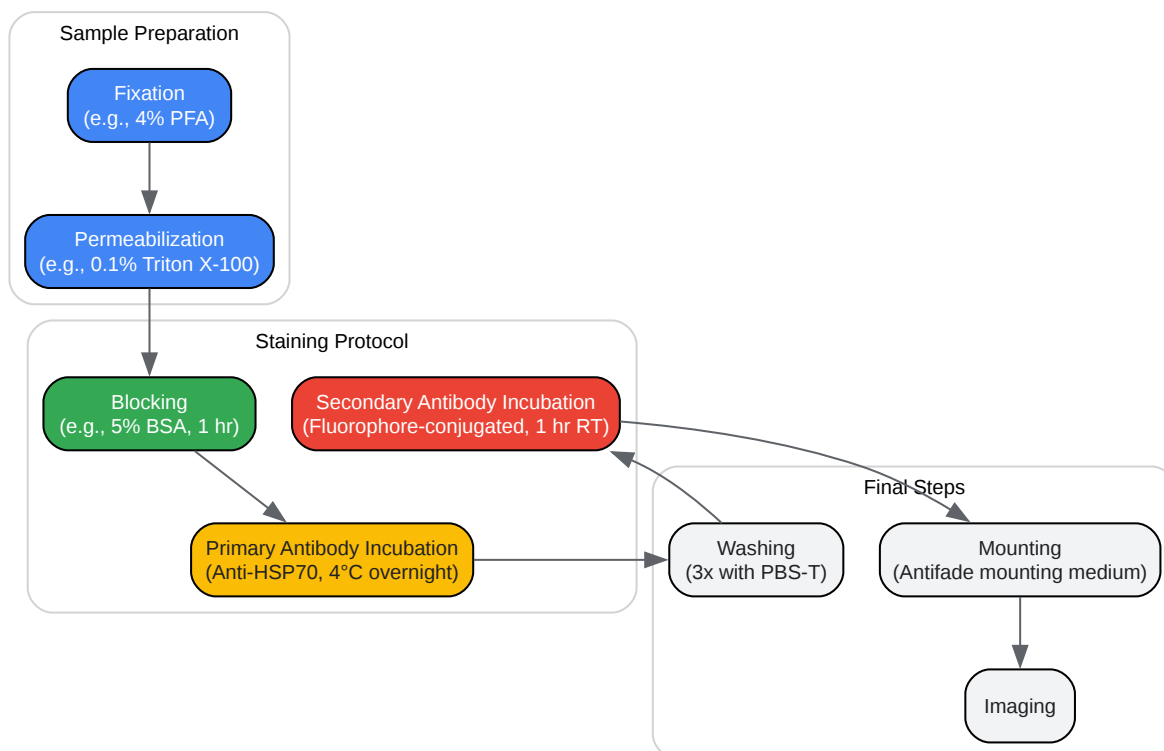
FAQs: Quick Answers to Common Problems

Q: I'm seeing a lot of background speckles in my image. What could be the cause? A: This can be due to precipitated antibodies or a dirty coverslip. Try centrifuging your primary and secondary antibody dilutions before use to pellet any aggregates. Ensure your coverslips and slides are clean.

Q: My washing steps are with PBS. Is this sufficient? A: Thorough washing is critical to remove unbound antibodies.^{[1][2]} Increase the number and duration of your washes. Adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) to your wash buffer can also help reduce non-specific binding.^[10]

Q: Could my mounting medium be causing background? A: Yes, some mounting media can contribute to background fluorescence. Use a mounting medium specifically designed for fluorescence microscopy and, if photobleaching is an issue, one that contains an anti-fade reagent.^[4]

Visual Guides



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Caption: Optimized immunofluorescence workflow for HSP70 staining.



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Caption: Troubleshooting decision tree for high background in immunofluorescence.

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References

- 1. sinobiological.com [sinobiological.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]

- 4. ibidi.com [ibidi.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Autofluorescence [jacksonimmuno.com]
- 8. oraclebio.com [oraclebio.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
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